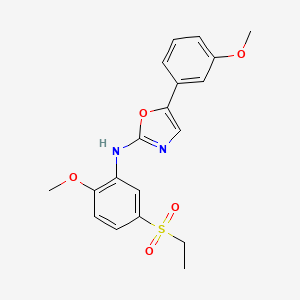

2-Anilino-5-aryloxazole 27

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H20N2O5S |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

N-(5-ethylsulfonyl-2-methoxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C19H20N2O5S/c1-4-27(22,23)15-8-9-17(25-3)16(11-15)21-19-20-12-18(26-19)13-6-5-7-14(10-13)24-2/h5-12H,4H2,1-3H3,(H,20,21) |

InChI Key |

GOGIUMBXFRNDRK-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)OC)NC2=NC=C(O2)C3=CC(=CC=C3)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Anilino 5 Aryloxazoles

Classical and Established Synthetic Routes to Oxazole (B20620) Cores

The oxazole ring is a key heterocyclic motif, and several robust methods for its synthesis have been developed over the years. These foundational reactions provide the basis for creating a wide array of oxazole-containing compounds.

A cornerstone in oxazole synthesis is the Van Leusen reaction, first reported in 1972. mdpi.comnih.gov This methodology facilitates the one-pot synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in the presence of a base. ijpsonline.com The reaction proceeds via a [3+2] cycloaddition mechanism where the deprotonated TosMIC attacks the aldehyde, leading to an oxazoline (B21484) intermediate which subsequently eliminates p-toluenesulfinic acid (TosH) to afford the aromatic oxazole ring. mdpi.comijpsonline.comnih.gov

The versatility of the Van Leusen synthesis has been enhanced through various modifications, as detailed in the table below.

| Modification | Reagents/Conditions | Outcome | Reference |

| Microwave-Assisted Synthesis | Aldehydes, TosMIC, Methanol, Microwave Irradiation | High yield, efficiency, and broad substrate scope for 5-aryloxazoles | mdpi.comnih.gov |

| Green Chemistry Approach | Aldehydes, TosMIC, β-cyclodextrin, Triethylamine, Water | Excellent yields in an aqueous medium | nih.gov |

| Ionic Liquid Medium | Aldehydes, TosMIC, Aliphatic halides, [bmim]Br | High yields, and the ionic liquid can be reused | ijpsonline.com |

This method is particularly effective for creating 5-aryl-1,3-oxazoles, which are direct precursors to the broader class of 2-anilino-5-aryloxazoles. mdpi.commdpi.com

Iminophosphorane-mediated reactions represent another powerful strategy for the synthesis of substituted oxazoles, especially those bearing an amino group at the 2-position. clockss.org This approach, often referred to as the "azaylide methodology," typically involves the in-situ generation of an iminophosphorane from an azide (B81097) and a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃). tandfonline.comestranky.sk The iminophosphorane then undergoes cyclization with various electrophiles.

A common pathway involves the reaction of an α-azido ketone with an isothiocyanate in the presence of a phosphine. tandfonline.comtandfonline.com The phosphine reacts with the azide to form the iminophosphorane, which is then trapped by the isothiocyanate. A subsequent intramolecular aza-Wittig reaction leads to a carbodiimide (B86325) intermediate that cyclizes to the 2-amino-oxazole product. tandfonline.comestranky.sk While effective, a significant drawback of using PPh₃ is the formation of triphenylphosphine oxide as a byproduct, which can be difficult to separate from the desired product. tandfonline.com

Alternative routes to 2-aminooxazoles utilize readily available starting materials like urea (B33335) and its derivatives. estranky.sk

The "urea methodology" involves the condensation of urea or a substituted urea with an α-haloketone. estranky.skijpsonline.com This method is effective for producing a range of oxazol-2-amine derivatives. For instance, the reaction between urea and an α-haloaldehyde can yield a 5-aryloxazole-2-amine with a primary amino group in good yield. estranky.sk However, when N-arylureas are reacted with α-haloketones, the yields of the desired N,5-diaryloxazole-2-amines can be modest, with the potential for side product formation. estranky.sk

The "2-hydroxypyrimidine methodology" offers a multi-step but effective route to 5-aryloxazole-2-amines. estranky.sk The synthesis starts with the reaction of an α-bromoacetophenone with 2-hydroxypyrimidine (B189755) hydrochloride. The resulting intermediate is then treated with a strong acid, such as oleum (B3057394) or a mixture of triflic acid and phosphorus pentoxide (TfOH/P₂O₅), to induce cyclization and rearrangement, affording the 5-aryloxazole-2-amine. estranky.sk This method is particularly suitable for acetophenones bearing electron-withdrawing groups. estranky.sk

Cyclization Reactions Involving Iminophosphorane Intermediates

Targeted Synthesis of 2-Anilino-5-aryloxazole Specific Structures

While classical methods provide general access to the oxazole core, the synthesis of specific, often biologically active, molecules like 2-Anilino-5-aryloxazole 27 requires more targeted and optimized approaches.

A frequently employed and direct route to N,5-diaryloxazole-2-amines is the iminophosphorane-mediated reaction between α-azidoacetophenones and arylisothiocyanates. tandfonline.comestranky.sk This method allows for the direct installation of the desired aryl groups at the N2 and C5 positions of the oxazole ring. The reaction is typically carried out in the presence of triphenylphosphine (PPh₃). estranky.sk

The synthesis of N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-(3-methoxyphenyl)]-1,3-oxazol-2-amine (27) was achieved with a 49% yield using a related strategy. estranky.sk The table below summarizes the yields for the synthesis of various N,5-diaryloxazole-2-amines using this methodology, highlighting the influence of different substituents.

| R¹ in α-azidoacetophenone | R² in arylisothiocyanate | Yield (%) | Reference |

| 3-Br | 5-SO₂Et, 2-OMe | 36 | estranky.sk |

| 3-Br | H | 60 | estranky.sk |

| 3-Br | 2-Cl | 64 | estranky.sk |

| H | 5-SO₂Et, 2-OMe | 74 | estranky.sk |

| 4-OMe | 5-SO₂Et, 2-OMe | 70 | estranky.sk |

To overcome the challenges associated with classical methods, particularly the purification issues caused by phosphine oxide byproducts, modified approaches have been developed. A significant advancement is the use of polymer-supported triphenylphosphine (poly-TPP). tandfonline.comtandfonline.com

This solid-supported reagent facilitates the reaction between α-azido ketones and isothiocyanates under exceptionally mild conditions, such as at room temperature. tandfonline.comtandfonline.com The key benefit is the simplified workup; the polymer-bound triphenylphosphine oxide byproduct is easily removed by filtration, eliminating the need for tedious chromatographic purification. tandfonline.com This mild and efficient protocol has been successfully used to synthesize oxazole derivatives in excellent yields (up to 96%), which can then be further elaborated, for instance, by converting an ester functionality into various amides under microwave irradiation. tandfonline.comtandfonline.com The use of microwave assistance, in general, has been shown to accelerate reaction times and improve yields in various oxazole syntheses. ijpsonline.com

Synthesis via Reactions of α-Azidoacetophenones and Arylisothiocyanates

Preparation of Essential Precursor Fragments for 2-Anilino-5-aryloxazoles (e.g., 5-(ethylsulfonyl)-2-methoxyaniline)

The compound 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a crucial building block for a variety of biologically active molecules, including inhibitors of VEGFR2 kinase. tandfonline.comnih.gov Its synthesis is therefore of significant interest.

An alternative and improved synthesis begins with 4-methoxybenzenethiol (B147237). tandfonline.com This method involves the following sequence of reactions:

Reaction of 4-methoxybenzenethiol with ethyl iodide and potassium carbonate to form 1-ethylsulfanyl-4-methoxybenzene. tandfonline.com

Oxidation of the resulting sulfide (B99878) with meta-chloroperoxybenzoic acid (mCPBA) to produce 1-ethylsulfonyl-4-methoxybenzene. tandfonline.com

Nitration of the sulfone to yield 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene. tandfonline.com

Finally, catalytic hydrogenation of the nitro compound affords the desired 5-ethylsulfonyl-2-methoxyaniline. tandfonline.com

A previously reported method starting from sodium 4-methoxybenzenesulfinate showed significantly lower yields, particularly in the ethyl iodide alkylation step, with researchers observing yields often below 20%. tandfonline.com The improved route starting from 4-methoxybenzenethiol provides a more reliable and higher-yielding pathway for the multi-gram scale synthesis of this important precursor. tandfonline.com

The "urea methodology" has also been explored for the synthesis of related oxazole structures. For instance, the reaction of 5-(ethylsulfonyl)-2-methoxyphenylurea with 2-bromo-1-(3-bromophenyl)ethanone resulted in the formation of a 4-aryloxazole-2-amine in 47% yield. estranky.sk However, the reaction of this urea with ethyl 2-chloro-3-oxopropionate gave the desired N-aryloxazole-2-amine in a low yield of only 7%, with the formation of undesired side products. estranky.sk One of these side products resulted from the in-situ decomposition of the starting urea to 5-(ethylsulfonyl)-2-methoxyaniline. estranky.sk

Table 1: Comparison of Synthetic Routes to 5-(ethylsulfonyl)-2-methoxyaniline

| Starting Material | Key Steps | Reported Overall Yield | Reference |

|---|---|---|---|

| 4-methoxybenzene-1-sulfonyl chloride | 4-step sequence | 59% | nih.gov, grafiati.com |

Advanced and Green Chemistry Approaches in 2-Anilino-5-aryloxazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of polymer-supported reagents, microwave-assisted synthesis, and continuous flow chemistry for the preparation of 2-anilino-5-aryloxazoles and related heterocyclic compounds.

The use of polymer-supported reagents offers significant advantages in organic synthesis, primarily by simplifying the purification process and allowing for the easy removal of by-products and excess reagents through simple filtration. tandfonline.comtandfonline.comdurham.ac.uk This approach is particularly beneficial in multi-step syntheses and for the generation of chemical libraries. durham.ac.ukniscpr.res.in

In the context of oxazole synthesis, polymer-supported triphenylphosphine (poly-TPP) has proven to be a vital reagent. tandfonline.comtandfonline.com It is employed to generate the key iminophosphorane intermediate from an isothiocyanate, which then undergoes cyclization with a β-keto azide. tandfonline.comtandfonline.com This method has been successfully used to synthesize 2-N-aryl-5-substituted-1,3-oxazole derivatives at room temperature in excellent yields. tandfonline.comtandfonline.com For example, the reaction of phenacyl azide and phenyl isothiocyanate in the presence of poly-TPP afforded the desired oxazole derivative in 96% isolated yield. tandfonline.com The use of poly-TPP circumvents the tedious chromatographic separation required to remove the triphenylphosphine oxide by-product generated when using traditional triphenylphosphine. tandfonline.com

Other polymer-supported reagents have also been utilized in multi-step synthetic sequences to produce various heterocyclic libraries, demonstrating the broad applicability of this green chemistry approach. niscpr.res.inresearchgate.net For example, polymer-supported nitrite (B80452) has been used for the clean generation of diazonium salts for the synthesis of azo dyes. durham.ac.ukresearchgate.net

Table 2: Application of Polymer-Supported Triphenylphosphine (poly-TPP) in Oxazole Synthesis

| Reactants | Reagent | Conditions | Product Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| β-keto azide, Isothiocyanate | poly-TPP | Dioxane, Room Temperature, 3h | 96% | Easy removal of by-product via filtration | tandfonline.com, tandfonline.com |

| β-keto azide, Isothiocyanate | Triphenylphosphine (PPh₃) | - | Excellent | Requires tedious chromatographic separation | tandfonline.com |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. asianpubs.orgmdpi.comresearchgate.net This technology has been applied to the synthesis of various heterocyclic compounds, including oxazoles. asianpubs.orgunipi.itorganic-chemistry.org

For instance, a microwave-assisted procedure has been developed for the synthesis of 2-aryl-2-oxazolines from amido alcohols using polyphosphoric acid (PPA) esters as promoters. organic-chemistry.org The use of ethyl polyphosphate in chloroform (B151607) under microwave irradiation led to the efficient formation of 2-aryl-2-oxazolines and 5,6-dihydro-4H-1,3-oxazines in very good yields and with short reaction times. organic-chemistry.org

Another example involves the condensation of 2-chloro-N-phenyl acetamide (B32628) with urea under microwave irradiation to form an N-phenyl, 1,3-oxazole-2,4-diamine (B15408353) intermediate. asianpubs.org This intermediate is then condensed with various aromatic aldehydes to produce azomethines of aryl oxazoles. asianpubs.org The use of microwave irradiation in the first step was conducted at a power of 40W for 20 minutes. asianpubs.org

The direct condensation of carboxylic acids with 2-aminophenols to form benzoxazoles has also been achieved under microwave-assisted, catalyst- and solvent-free conditions, highlighting the green credentials of this methodology. researchgate.net

Table 3: Examples of Microwave-Assisted Oxazole Synthesis

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| Amido alcohols | Ethyl polyphosphate/CHCl₃, Microwave irradiation | 2-Aryl-2-oxazolines | organic-chemistry.org |

| 2-chloro-N-phenyl acetamide, Urea | Microwave irradiation (40W, 20 min) | N-phenyl, 1,3-oxazole-2,4-diamine | asianpubs.org |

| Carboxylic acids, 2-Aminophenols | Microwave irradiation, Catalyst- and solvent-free | 2-Substituted benzoxazoles | researchgate.net |

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved scalability, and the potential for automation and reaction telescoping. mdpi.combeilstein-journals.orgrsc.org This technology is increasingly being adopted for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. rsc.org

While specific examples of continuous flow synthesis for "this compound" are not detailed in the provided search results, the principles and applications of flow chemistry for related heterocyclic systems are well-established. nih.gov For example, a three-step continuous-flow synthesis has been developed for the preparation of 2-aryl-1,2,3-triazoles. nih.gov This process involves the diazotization of anilines, reaction with malononitrile, and a final copper(II)-catalyzed cyclization, all performed in a continuous flow system. nih.gov This approach effectively manages potentially hazardous diazonium intermediates through inline quenching. nih.gov

The implementation of continuous flow systems allows for precise control over reaction parameters, leading to reliable and scalable processes. nih.gov Various reactor systems, such as those from Vapourtec and Corning, are commercially available and offer a wide range of operating conditions, making them suitable for diverse chemical transformations. wuxiapptec.com The integration of inline purification techniques, such as liquid-liquid extraction and crystallization, further enhances the efficiency of continuous flow synthesis. beilstein-journals.org Given the benefits, the application of continuous flow chemistry to the synthesis of 2-anilino-5-aryloxazoles is a promising area for future development.

Structure Activity Relationship Sar Investigations of 2 Anilino 5 Aryloxazole Derivatives

Systematic Derivatization and the Impact of Substituent Patterns on Biological Potency

The foundational 2-anilino-5-phenyloxazole scaffold has been the subject of extensive derivatization to enhance its potency at both enzymatic and cellular levels. acs.orgcapes.gov.br

Initial investigations into substitutions on the anilino ring revealed that monosubstitutions generally resulted in only marginal improvements in potency. acs.org However, the introduction of methoxy (B1213986) groups showed promise, with the 3,4,5-trimethoxyanilino derivative demonstrating enhanced enzymatic activity. acs.org

A significant breakthrough was achieved by combining a 2-methoxy group with a 5-ethyl sulfone or a 5-diethylsulfonamide. acs.org Specifically, the 2-(5-ethylsulfonyl-2-methoxyanilino)-5-phenyloxazole derivative showed a remarkable 25-fold increase in enzyme potency and a 10-fold enhancement in cellular potency compared to the parent compound. acs.org This synergistic effect was not predictable from the individual contributions of the o-methoxy and m-ethyl sulfone aniline (B41778) substitutions, which only offered slight improvements on their own. acs.org The enhanced potency is attributed to the methoxy group occupying a small hydrophobic pocket and the sulfone oxygen accepting a hydrogen bond from the backbone nitrogen of Asn923 in the VEGFR2 binding site. estranky.sk

Conversely, the introduction of a methyl group at the aniline nitrogen led to a complete loss of VEGFR2 inhibition, highlighting the importance of the N-H group for activity. estranky.sk

Table 1: Impact of Anilino Moiety Modifications on VEGFR2 Inhibition

| Compound | Anilino Substitution | VEGFR2 IC50 (µM) |

|---|---|---|

| 5 | Unsubstituted | 0.25 |

| 8 | 2-Methoxy | 0.16 |

| 9 | 3-Methoxy | 0.22 |

| 13 | 3-Ethylsulfonyl | 0.17 |

| 19 | 3,4,5-Trimethoxy | 0.08 |

| 20 | 2-Methoxy, 5-Diethylsulfonamide | 0.02 |

| 21 | 2-Methoxy, 5-Ethylsulfone | 0.01 |

Data sourced from Harris et al. (2005) acs.org

With the optimized 5-ethylsulfonyl-2-methoxyaniline as the constant anilino moiety, further SAR studies focused on the 5-phenyl ring. The introduction of various substituents at this position aimed to improve potency and physicochemical properties. acs.org

Optimization of the aryl ring at the 5-position led to the development of highly potent inhibitors. acs.orgacs.org For instance, the introduction of a 3-pyridyl group at the meta position of the 5-phenyl ring resulted in a compound with excellent solubility and good oral pharmacokinetic properties. acs.org X-ray crystallography confirmed the binding mode of these compounds, revealing that the 2-pyridyl and 3-pyridyl rings attached at the meta position of the 5-phenyl ring adopt different orientations within the binding site. acs.orgacs.org The 3-pyridyl group was observed to reside in a back lipophilic pocket. estranky.sk

The presence and positioning of heteroatoms within the substituents play a critical role in the biological activity of 2-anilino-5-aryloxazole derivatives. The oxazole (B20620) core itself, with its nitrogen and oxygen heteroatoms, is crucial for interaction with biological targets. mdpi.comijcrcps.com These heteroatoms can participate in hydrogen bonding and π-π stacking interactions with enzymes and receptors. mdpi.com

In the anilino moiety, the nitrogen atom is a key feature. As mentioned, its methylation results in a loss of activity, indicating its role as a hydrogen bond donor. estranky.sk The strategic placement of a sulfone group, with its oxygen heteroatoms, in the aniline ring was shown to be highly beneficial, likely by forming a hydrogen bond with the protein backbone. acs.orgestranky.sk

On the 5-aryl moiety, the introduction of a pyridine (B92270) ring, a six-membered heterocycle containing a nitrogen atom, proved to be a successful strategy for enhancing potency and drug-like properties. acs.org The nitrogen in the pyridyl group can act as a hydrogen bond acceptor and improve solubility. The difference in orientation and activity between 2-pyridyl and 3-pyridyl substitutions highlights the sensitivity of the binding pocket to the precise location of the heteroatom. acs.org

Modifications on the Aryl Moiety (5-position)

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further rationalize the SAR data and guide the design of new, more potent inhibitors, Quantitative Structure-Activity Relationship (QSAR) studies have been employed. tandfonline.comscilit.com These studies aim to build mathematical models that correlate the chemical structure of the 2-anilino-5-aryloxazole derivatives with their biological activity.

QSAR modeling of 2-anilino-5-aryloxazole derivatives has utilized a wide array of molecular descriptors to numerically represent their structural features. tandfonline.comtandfonline.com These descriptors can be broadly categorized and have been calculated using software like DRAGON. tandfonline.comtandfonline.com The main types of descriptors used include:

Topological Descriptors: These 2D descriptors encode information about the connectivity and branching of the molecule, such as the number of five-membered rings (nR05) and the number of rotatable bonds (RBN). tandfonline.comresearchgate.net

Atom-Centered Fragments (ACF): These descriptors count the occurrences of specific atom-centered fragments in the molecule. tandfonline.com

Functional Group Descriptors (FUN): These descriptors account for the presence of specific functional groups. tandfonline.com

Molecular Walk Counts (MWC): These descriptors are based on the number of possible paths of a certain length within the molecular graph. tandfonline.comprotoqsar.com

2D-Autocorrelation Descriptors: These descriptors describe how a given physicochemical property is distributed along the molecular structure. tandfonline.com Examples include ATS7m (Broto-Moreau autocorrelation of lag 7 weighted by atomic masses) and GATS2p (Geary autocorrelation of lag 2 weighted by atomic polarizabilities). tandfonline.com

BCUT Descriptors: These descriptors are derived from the eigenvalues of a modified connectivity matrix, weighted by properties like atomic Sanderson electronegativities (e.g., BELe6). tandfonline.com

The selection of these descriptors is crucial for building a robust QSAR model that can accurately predict the activity of new compounds. tandfonline.comtandfonline.com

A key approach used for QSAR modeling of 2-anilino-5-aryloxazoles is the Combinatorial Protocol in Multiple Linear Regression (CP-MLR). tandfonline.comscilit.com This method is particularly useful for handling the high dimensionality of QSAR studies, where a large number of descriptors are calculated for a relatively small set of compounds. tandfonline.comtandfonline.com

The CP-MLR process involves several steps:

Descriptor Calculation: A large number of descriptors from various classes are calculated for the set of 2-anilino-5-aryloxazole derivatives. tandfonline.com

Model Generation: Multiple linear regression models are generated by combining different descriptors. The CP-MLR approach systematically explores various combinations to find the best models. tandfonline.comtandfonline.com

Model Validation: The predictive power of the generated models is rigorously assessed. This often involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not used in model development. csit.amnih.gov A high cross-validated R-squared (q²) value is often used as an indicator of a robust and predictive model. csit.am

For 2-anilino-5-aryloxazoles, QSAR models have been developed that successfully correlate descriptors with VEGFR2 inhibitory activity. tandfonline.comtandfonline.com For example, models have highlighted the importance of descriptors like nR05 (number of 5-membered rings) and the number of rotatable bonds (RBN), suggesting that flexibility and the presence of five-membered rings are favorable for activity. tandfonline.com These validated QSAR models serve as valuable tools for the in-silico screening of virtual libraries and for prioritizing the synthesis of novel derivatives with potentially improved activity. tandfonline.comcsit.am

Utilization of Topological, Atom-Centered Fragment, and Other Molecular Descriptors

Conformational Analysis and Stereochemical Contributions to Activity

The three-dimensional arrangement of 2-anilino-5-aryloxazole derivatives within their biological target, the ATP binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is crucial for their inhibitory activity. Conformational analysis, primarily through X-ray crystallography, has provided significant insights into the key structural features required for potent inhibition.

Conformational Analysis

Detailed structural studies have been conducted on 2-anilino-5-aryloxazole derivatives to understand their binding mode. estranky.sk X-ray crystal structures of specific analogs complexed with VEGFR2 have confirmed the predicted binding orientation and revealed key interactions that contribute to their potency. estranky.sk

The core structure, consisting of the 2-anilino and oxazole moieties, establishes critical hydrogen bonds with the hinge region of the kinase. Specifically, the anilino nitrogen acts as a hydrogen bond donor, while the oxazole nitrogen acts as a hydrogen bond acceptor to the backbone of Cys919. estranky.sk Any substitution that disrupts this hydrogen bonding pattern, such as methylation of the aniline nitrogen or substitution at the 4-position of the oxazole ring, leads to a complete loss of VEGFR2 inhibition. estranky.sk

The aniline portion of the molecule is further optimized for binding by specific substitutions. For instance, the 2-methoxy-5-ethylsulfone aniline moiety was found to significantly enhance potency. estranky.sk The 2-methoxy group occupies a small hydrophobic pocket, and the sulfone oxygen forms a hydrogen bond with the backbone nitrogen of Asn923, anchoring the molecule firmly in the active site. estranky.sk

Crystallographic analysis of two potent inhibitors, oxazole 39 and oxazole 46 , highlights how different substituents on the 5-aryl ring can adopt distinct conformations within the active site. estranky.sk

Oxazole 46 , which has a 3-pyridyl group attached to the meta position of the 5-phenyl ring, shows a well-defined conformation where the pyridyl group extends into a back lipophilic pocket of the enzyme. estranky.sk

| Compound | 5-Aryl Substituent | Observed Conformation in VEGFR2 Active Site | Key Interactions |

|---|---|---|---|

| Oxazole 46 | 5-(m-3-pyridylphenyl) | Pyridyl group resides in the back lipophilic pocket. estranky.sk | Core H-bonds with Cys919; 2-methoxy in hydrophobic pocket; sulfone H-bond with Asn923. estranky.sk |

| Oxazole 39 | 5-(m-2-pyridylphenyl) | Multiple conformations observed; one of which occupies the back lipophilic pocket. estranky.sk | Core H-bonds with Cys919; 2-methoxy in hydrophobic pocket; sulfone H-bond with Asn923. estranky.sk |

Stereochemical Contributions to Activity

The introduction of chiral centers or elements of stereoisomerism can have a profound impact on the biological activity of small molecule inhibitors. For many classes of kinase inhibitors, one enantiomer often displays significantly higher potency than the other, as its stereochemistry allows for a more optimal fit within the chiral environment of the enzyme's active site.

However, based on the reviewed scientific literature, specific studies focusing on the enantioselective synthesis or chiral resolution of 2-anilino-5-aryloxazole derivatives to investigate the differential activity of their stereoisomers have not been reported. The primary research has focused on the structure-activity relationships derived from achiral modifications and the resulting conformational adaptations within the VEGFR2 binding pocket. estranky.sknih.gov Therefore, while the conformational analysis provides a clear picture of the spatial requirements for potent inhibition, there is no available data to specifically detail the contributions of individual stereoisomers to the activity of this compound class.

| Stereochemical Aspect | Research Findings for 2-Anilino-5-aryloxazole Derivatives |

|---|---|

| Enantioselective Synthesis | No specific studies reported in the reviewed literature. |

| Chiral Resolution | No specific studies reported in the reviewed literature. |

| Differential Activity of Stereoisomers | No data available in the reviewed literature. |

Mechanistic Elucidation of 2 Anilino 5 Aryloxazole Biological Activities

Target Identification and Validation for Bioactive Oxazole (B20620) Scaffolds

The journey to understanding the biological effects of 2-anilino-5-aryloxazoles begins with identifying their molecular targets. A pivotal discovery in this area was the identification of a series of 2-anilino-5-phenyloxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. estranky.skcapes.gov.brnih.gov This finding was crucial as VEGFR2 is a key player in angiogenesis, the formation of new blood vessels, a process vital for tumor growth. estranky.sk The initial hit, 2-anilino-5-phenyloxazole, showed moderate potency against the VEGFR2 enzyme and was found to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) induced by VEGF. acs.org

Computational methods, such as molecular docking, have been instrumental in predicting and validating the binding of these oxazole scaffolds to their targets. nih.govcreative-biolabs.com For instance, the binding site of 2-anilino-5-aryl-oxazole on VEGFR2 was used as a basis for docking studies with other potential inhibitors. nih.gov The validation of these targets is further solidified through a combination of enzymatic assays, cellular proliferation assays, and in vivo studies, confirming the therapeutic potential of this class of compounds. estranky.sknih.gov

Detailed Investigations of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase Inhibition

The inhibitory action of 2-anilino-5-aryloxazoles on VEGFR2 has been a primary focus of research, leading to a detailed understanding of their anti-angiogenic properties. capes.gov.brnih.govnih.govd-nb.infoacs.orgebi.ac.ukwwpdb.org

Enzymatic Inhibition Kinetics and Potency Determinations (e.g., IC50 values)

Structure-activity relationship (SAR) studies have been extensively conducted to optimize the potency of 2-anilino-5-aryloxazole derivatives. estranky.skacs.org These studies have revealed that modifications to both the anilino and the 5-aryl rings can lead to highly potent inhibitors at both the enzymatic and cellular levels. estranky.sknih.gov For example, the introduction of a 2-methoxy group combined with a 5-ethyl sulfone on the aniline (B41778) ring resulted in significant improvements in enzyme potency. estranky.sk A particularly potent derivative, N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amine (a compound analogous to the core 2-anilino-5-aryloxazole structure), demonstrated an IC50 value of 22 nM against VEGFR2. d-nb.infobeilstein-journals.org The table below summarizes the enzymatic and cellular potencies of selected 2-anilino-5-aryloxazole derivatives.

| Compound | VEGFR2 IC50 (µM) | HUVEC IC50 (µM) |

| 2-Anilino-5-phenyloxazole | 1.2 | 3 |

| Oxazole 21 | - | - |

| Oxazole 39 | - | - |

| Oxazole 46 | - | - |

Data for specific IC50 values for oxazoles 21, 39, and 46 were not explicitly provided in the search results, though their development and optimization were discussed.

Cellular Activity Assessment in Endothelial and Cancer Cell Lines (e.g., HUVEC proliferation assays)

The enzymatic inhibition of VEGFR2 by 2-anilino-5-aryloxazoles translates to potent cellular activity. These compounds have been shown to inhibit the VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs). estranky.skacs.org There is generally a moderate correlation between the inhibition of the VEGFR2 enzyme and the inhibition of HUVEC proliferation. acs.org For instance, the initial hit, 2-anilino-5-phenyloxazole, inhibited VEGF-induced HUVEC proliferation with an IC50 of 3 µM. acs.org Furthermore, some derivatives have demonstrated efficacy in cancer cell lines, although their primary mechanism is often considered anti-angiogenic rather than directly cytotoxic to tumor cells. estranky.sk For example, one optimized oxazole derivative showed low inhibitory activity against the proliferation of HT29 human colon tumor cells in vitro, with an IC50 of 4.5 µM, suggesting its in vivo efficacy is more likely due to its anti-angiogenic effects. estranky.sk

Structural Basis of Ligand-Receptor Interactions via X-ray Crystallography

The binding mode of 2-anilino-5-aryloxazole inhibitors to the VEGFR2 kinase domain has been confirmed through X-ray crystallography. estranky.sknih.govacs.org The crystal structures of oxazole derivatives complexed with VEGFR2 have provided invaluable insights into the specific interactions that govern their inhibitory activity. estranky.skebi.ac.ukwwpdb.org These structural studies have validated the predicted binding modes derived from homology modeling. estranky.sk The oxazole core and the substituted aniline ring bind within the ATP binding site of the kinase. estranky.sk

Identification of Key Residues and Interaction Types (e.g., hydrogen bonding networks, hydrophobic contacts)

X-ray crystallography and molecular modeling have identified the key amino acid residues and the nature of the interactions between 2-anilino-5-aryloxazoles and VEGFR2. estranky.sknih.govd-nb.info A crucial hydrogen bonding interaction occurs between the anilino nitrogen of the inhibitor and the backbone of Cys917 in the hinge region of the kinase. estranky.sknih.govd-nb.info The oxazole nitrogen can act as a hydrogen bond acceptor. estranky.sk

Furthermore, hydrophobic interactions play a significant role. For example, the 2-methoxy group on the aniline ring sits (B43327) in a small hydrophobic pocket, while the sulfone oxygen can accept a hydrogen bond from the backbone nitrogen of Asn921. estranky.skd-nb.info The 5-aryl ring of the oxazole projects into a larger hydrophobic pocket. estranky.sk The orientation of substituents on this aryl ring can significantly influence binding, as seen in the different orientations of 2-pyridyl and 3-pyridyl rings in different derivatives. estranky.sk Other key residues involved in the binding site include Leu838, Ala864, Val914, and Phe916. nih.govbiosciencejournals.com

Inhibition and Modulation of Other Relevant Kinases and Enzymes (e.g., IMPDH, 5-Lipoxygenase, EGFR, PDGFR)

While VEGFR2 is a primary target, the 2-anilino-5-aryloxazole scaffold has been investigated for its activity against other kinases and enzymes. d-nb.infobeilstein-journals.orgtandfonline.com

Some derivatives of 2-N-aryl-5-substituted-1,3-oxazole have been reported to exhibit inhibitory activities against inosine (B1671953) monophosphate dehydrogenase (IMPDH) and 5-lipoxygenase (5-LOX). tandfonline.comtandfonline.comnih.gov Specifically, N-aryl-5-aryloxazol-2-amine derivatives have been synthesized and evaluated as 5-LOX inhibitors for the treatment of inflammatory diseases. nih.gov

Regarding other receptor tyrosine kinases, studies have shown that certain 2-anilino-5-aryloxazole derivatives can be selective. For instance, one potent VEGFR2 inhibitor was found to be not potent against other angiogenesis-related kinases such as Tie-2 and PDGFR. estranky.sk The 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) fragment, a key component of some potent VEGFR2 inhibitors, is also found in modulators of other protein kinases like EGFR and PDGFR. d-nb.infobeilstein-journals.orgresearchgate.net However, the specific inhibitory activity of the complete 2-anilino-5-aryloxazole 27 scaffold against these other kinases requires more detailed investigation.

Modulation of Cellular Signaling Pathways (e.g., angiogenesis)

The biological activity of the chemical compound This compound is primarily characterized by its modulation of cellular signaling pathways integral to angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. This process is critical in tumor growth and metastasis, making its inhibition a key target in cancer therapy. The primary molecular target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govacs.orgmdpi.com

VEGF is a crucial signaling protein that promotes the growth of new blood vessels. beilstein-journals.org It binds to and activates VEGFR2, a receptor tyrosine kinase located on the surface of endothelial cells. beilstein-journals.org This activation triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival, all of which are essential steps in angiogenesis.

Research has identified a series of 2-anilino-5-aryloxazole derivatives as potent inhibitors of VEGFR2 kinase. nih.govacs.org By inhibiting VEGFR2, these compounds effectively block the signaling cascade initiated by VEGF, thereby preventing the formation of new blood vessels that tumors rely on for growth.

Detailed structure-activity relationship (SAR) studies have been conducted on this class of compounds to optimize their potency and pharmacokinetic properties. nih.gov These studies led to the synthesis and evaluation of numerous derivatives, including This compound . The inhibitory activity of these compounds is typically assessed through both enzymatic assays, which measure the direct inhibition of the VEGFR2 kinase, and cellular assays, which evaluate the effect on VEGF-induced proliferation of human umbilical vein endothelial cells (HUVEC).

The binding mode of these inhibitors to the ATP-binding site of the VEGFR2 kinase domain has been confirmed through X-ray crystallography, providing a structural basis for their inhibitory mechanism. The 2-anilino portion of the molecule is crucial for its interaction with the hinge region of the kinase domain, a common feature for many kinase inhibitors.

The following table summarizes the research findings for This compound from a key study in the field.

| Compound Name | VEGFR2 IC50 (µM) | VEGF-induced HUVEC Proliferation IC50 (µM) |

|---|---|---|

| This compound | 0.14 | 0.18 |

The data clearly indicates that This compound is a potent inhibitor of both the VEGFR2 enzyme and the proliferation of endothelial cells stimulated by VEGF. Its sub-micromolar IC50 values in both assays highlight its efficacy in disrupting the primary signaling pathway of angiogenesis. The close correlation between the enzymatic and cellular potencies suggests that the primary mechanism of its anti-proliferative effect is indeed the inhibition of VEGFR2.

Further investigations into the downstream effects of VEGFR2 inhibition by related compounds have shown a reduction in the phosphorylation of key signaling proteins such as those in the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.

Computational Chemistry and Molecular Modeling Studies of 2 Anilino 5 Aryloxazoles

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is instrumental in understanding the binding modes of 2-anilino-5-aryloxazoles within the ATP-binding pocket of kinases like VEGFR2.

Prediction of Binding Affinities and Scoring Functions

Scoring functions are integral to molecular docking, providing an estimate of the binding affinity between a ligand and its target protein. uni-halle.de These functions calculate a score that reflects the thermodynamic stability of the ligand-protein complex. For the 2-anilino-5-aryloxazole series, docking studies have been crucial in correlating predicted binding energies with experimentally determined inhibitory potencies (IC50 values). bazeuniversity.edu.ng

For instance, a study involving a series of 2-anilino-5-aryloxazoles targeting VEGFR2 demonstrated that compounds with higher predicted binding affinities, as determined by their docking scores, generally exhibited lower IC50 values, indicating greater potency. acs.org These scoring functions consider various energetic contributions, including hydrogen bonds, electrostatic interactions, and van der Waals forces, to rank and prioritize potential inhibitors. uni-halle.de

| Compound | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Inhibitory Constant (Ki) |

| 2-Anilino-5-aryloxazole (AAZ) | - | -33.14 | - |

| Quercetin | - | -54.25 | - |

| 7,8-DHF | - | -5.71 | 64.79 µM |

Elucidation of Optimal Ligand Conformations within Protein Active Sites

Docking simulations provide valuable insights into the three-dimensional arrangement of ligands within the active site of a protein. estranky.sk For 2-anilino-5-aryloxazoles, these simulations have confirmed a consistent binding mode within the ATP pocket of VEGFR2. estranky.sk The anilino group typically forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. estranky.sk

Specifically, the anilino nitrogen and the oxazole (B20620) nitrogen can act as hydrogen bond donors and acceptors, respectively, with backbone atoms of residues like Cys919 in VEGFR2. estranky.sk The 5-aryl group extends into a deeper hydrophobic pocket, where substitutions can significantly impact potency and selectivity. estranky.sk Studies have shown that some 2-anilino-5-aryloxazole ligands can adopt different conformations, such as U-shaped and S-shaped forms, within the VEGFR2 binding site, influencing their interaction profiles. estranky.sk

Homology Modeling for Unresolved Protein Structures

When the crystal structure of a target protein is unavailable, homology modeling, also known as comparative modeling, can be employed to build a three-dimensional model based on the known structure of a homologous protein (the template). uni-frankfurt.denumberanalytics.com This technique is particularly useful when designing inhibitors for kinases for which experimental structures have not yet been determined.

In the early stages of research on 2-anilino-5-aryloxazoles as VEGFR2 inhibitors, a homology model of the VEGFR2 kinase domain was constructed using the crystal structures of the closely related Fibroblast Growth Factor Receptor (FGFR). estranky.sk This model was instrumental in predicting the binding mode of the oxazole scaffold and guided the initial structure-activity relationship (SAR) studies. estranky.sk The accuracy of this homology model was later validated by the successful co-crystallization of 2-anilino-5-aryloxazole derivatives with VEGFR2, which confirmed the predicted binding interactions. estranky.sk The SWISS-MODEL server is a widely used tool for automated homology modeling. nih.gov

Molecular Dynamics Simulations for Dynamic Binding Behavior and Stability

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. uni-halle.de MD simulations are crucial for assessing the stability of the ligand-protein complex and understanding how the dynamic nature of the protein can influence binding. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a ligand must possess to bind to a specific target. uni-halle.de This model can then be used as a 3D query to search large chemical databases for novel compounds with the desired features, a process known as virtual screening. nih.gov

For the 2-anilino-5-aryloxazole class, pharmacophore models have been developed based on the known binding modes of potent inhibitors within the VEGFR2 active site. nih.govcapes.gov.br These models typically include features corresponding to the hinge-binding anilino group, the central oxazole core, and the substituted aryl ring. nih.gov Virtual screening campaigns using these pharmacophore models have successfully identified novel chemical scaffolds with potential VEGFR2 inhibitory activity. nih.govscirp.org

De Novo Design Approaches for Optimized Analogues

De novo design is a computational method that aims to design novel molecules from scratch or by modifying existing ones to improve their binding affinity and other properties. uni-halle.de This approach can be particularly powerful for optimizing lead compounds like the 2-anilino-5-aryloxazoles.

By analyzing the binding pocket of VEGFR2 occupied by a 2-anilino-5-aryloxazole, de novo design algorithms can suggest modifications to the scaffold or its substituents that could lead to improved interactions. unibl.org For example, these programs might identify unoccupied pockets within the active site and suggest the addition of functional groups to the ligand that can form favorable interactions with these regions. This approach has the potential to generate novel analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. unibl.org

Advanced Derivatization Strategies and Analogous Compound Development

Synthetic Transformations of 2-Anilino-5-aryloxazole Scaffolds

The chemical tractability of the 2-anilino-5-aryloxazole framework permits a variety of synthetic transformations, which are crucial for optimizing the pharmacological profile of these molecules. tandfonline.com These modifications can be broadly categorized into functional group interconversions, cross-coupling reactions, and electrophilic aromatic substitutions.

Functional Group Interconversions and Modifications

Functional group interconversion is a fundamental strategy in medicinal chemistry to fine-tune the properties of a lead compound. For the 2-anilino-5-aryloxazole scaffold, this can involve modifications of substituents on the aryl rings. For instance, a reported synthesis of decorated oxazole (B20620) derivatives with ester functionalities allows for further conversion into various amides. tandfonline.com This was achieved under microwave irradiation in good to excellent yields. tandfonline.com Another example includes the transformation of N-propargylarylamide derivatives into novel 5-(azidomethyl)-2-aryloxazole systems. researchgate.net This process involves the synthesis of 5-(iodomethylene)-2-aryl-4,5-dihydrooxazoles followed by an azide (B81097) coupling reaction. researchgate.net

These modifications can significantly impact the compound's solubility, metabolic stability, and target-binding affinity.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds. unair.ac.idharvard.edunih.gov This reaction typically involves the coupling of an organoboron compound with an organohalide. libretexts.org In the context of 2-anilino-5-aryloxazoles, Suzuki coupling has been employed to introduce a variety of substituents onto the aryl rings. estranky.sk

For example, a series of derivatives were prepared via Suzuki or Stille palladium couplings of 5-(3-bromophenyl)oxazole. estranky.sk While small aliphatic and keto substituents did not yield favorable cellular activities, the introduction of aromatic groups, particularly ortho-fluoro or ortho-chloro-substituted phenyl groups, led to a significant increase in cellular inhibition. estranky.sk This highlights the importance of aromatic substitution in enhancing the biological activity of these compounds.

Current Challenges and Future Perspectives in 2 Anilino 5 Aryloxazole Research

Addressing Synthetic Scalability and Practicality

The initial synthesis of 2-anilino-5-aryloxazole derivatives involved multi-step sequences, often beginning with the conversion of 2-aminoacetophenone (B1585202) to a 2-chloro-5-phenyloxazole (B1589657) intermediate, followed by condensation with various anilines. estranky.sk An alternative reported method involves the triphenylphosphine (B44618) (PPh3)-mediated annulation of β-ketoazides and isothiocyanates. researchgate.net While effective at a laboratory scale for generating libraries for structure-activity relationship (SAR) studies, these methods can present challenges for large-scale production, which is a critical consideration for preclinical and clinical development. Issues such as the use of stoichiometric reagents, potentially harsh reaction conditions, and purification of intermediates can hinder scalability. soton.ac.uk

Refinement of Complex Structure-Activity-Mechanism Relationships

The biological activity of 2-anilino-5-aryloxazoles is highly dependent on the substitution patterns on both the 2-anilino and the 5-aryl rings. estranky.sk Early SAR studies established critical interactions within the ATP-binding pocket of VEGFR2. estranky.skacs.org X-ray crystallography confirmed that the scaffold binds in the hinge region of the kinase, with the aniline (B41778) portion occupying a hydrophobic pocket. estranky.skcapes.gov.br

Key findings from these initial studies include:

Aniline Ring: Significant enhancements in potency were achieved by combining a 2-methoxy group with a 5-ethyl sulfone or a 5-diethylsulfonamide substituent. estranky.sk The 2-methoxy group was proposed to sit in a small hydrophobic pocket, while the sulfone oxygen could accept a hydrogen bond from the backbone nitrogen of Asn923. estranky.sk

5-Aryl Ring: Modifications to this ring also modulate activity, with different pyridyl orientations in the back lipophilic pocket influencing binding, as seen in the comparison of oxazoles 39 and 46. estranky.sk

While these findings provide a solid foundation, a more granular understanding is required. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to further dissect these complex relationships. tandfonline.comtandfonline.com These computational models correlate inhibitory activity with specific topological and electronic descriptors, suggesting that features like the number of 5-membered rings (descriptor nR05) and certain electronic properties (descriptor BEHe7) are beneficial for activity. tandfonline.com Such models help to rationalize the activity profiles of existing compounds and predict the potency of novel analogues, thereby guiding more targeted synthetic efforts. tandfonline.com

| Compound ID | 2-Anilino Substitution | 5-Aryl Substitution | VEGFR2 IC50 (µM) | HUVEC Proliferation IC50 (µM) |

| 5 | Unsubstituted | Phenyl | 1.2 | 3.0 |

| 19 | 3,4,5-Trimethoxy | Phenyl | 0.08 | 1.2 |

| 21 | 2-Methoxy, 5-Ethylsulfonyl | Phenyl | 0.05 | 0.3 |

| 39 | 2-Methoxy, 5-Ethylsulfonyl | 3-(2-Pyridyl)phenyl | 0.007 | 0.023 |

| This table presents selected data from Harris, P. A. et al. (2005) to illustrate structure-activity relationships. estranky.sk |

Strategies for Enhancing Target Selectivity and Potency

A major challenge in kinase inhibitor development is achieving selectivity, as the ATP-binding site is highly conserved across the kinome. Off-target inhibition can lead to undesirable side effects. frontiersin.org While potent compounds from the 2-anilino-5-aryloxazole series, such as oxazole (B20620) 39, have been developed, they also exhibit some selectivity, showing weak inhibition against other angiogenesis-related kinases like Tie-2, PDGFR, and EphB4. estranky.sk

Future strategies to enhance selectivity and potency focus on exploiting subtle differences in kinase active sites. One approach is the design of Type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. nih.govnih.gov This conformation exposes an additional allosteric pocket adjacent to the ATP site, offering more opportunities for specific interactions and generally leading to higher selectivity compared to Type I inhibitors that bind the active "DFG-in" state. nih.gov

Another powerful strategy is scaffold morphing, where parts of the core structure are replaced to improve properties. Research has shown that replacing the traditional hinge-binding motifs with other heterocyclic systems can lead to significant gains in potency. nih.gov For instance, in a related series, replacing a pyrimidine (B1678525) hinge-binder with an acylated aminopyrazole resulted in a 400-fold increase in activity compared to an analogous aminoisoxazole, validating the hypothesis that certain aminoheterocycles can function as highly effective hinge-binding elements. nih.gov Such redesigns allow for new interactions and can fundamentally improve the potency and selectivity profile of the inhibitor class.

Integration of Advanced Computational and Experimental Methodologies

The development of 2-anilino-5-aryloxazoles has benefited from a close interplay between computational and experimental techniques from its inception. estranky.skresearchgate.net Initial drug design efforts used homology modeling to predict the binding mode of the scaffold in the VEGFR2 active site, a prediction that was later validated by X-ray crystallography. estranky.sk This synergy is crucial for accelerating drug discovery. unibl.org

Modern research continues to leverage this integrated approach:

Structure-Based Design (SBDD): With the availability of high-resolution crystal structures of kinases in complex with inhibitors (e.g., PDB ID: 1Y6B for a 2-anilino-5-aryloxazole with VEGFR2), molecular docking is routinely used to predict the binding poses and affinities of novel analogues. pdbj.orgbiosciencejournals.com This allows for the rational design of modifications that enhance interactions with key residues.

Ligand-Based Design: When a target structure is unavailable, ligand-based methods such as pharmacophore modeling are employed. nih.govnih.gov These models are built from a set of known active molecules to define the essential chemical features required for biological activity.

Quantitative Structure-Activity Relationship (QSAR): As mentioned, QSAR models provide a mathematical framework to link chemical structure to activity. tandfonline.comtandfonline.com By building models from experimental data, these studies can screen virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving time and resources. unibl.org

The future of this field lies in the even deeper integration of these methods. For example, molecular dynamics simulations can be used to understand the conformational flexibility of the kinase and inhibitor, providing a more dynamic picture of their interaction than static docking poses can offer. frontiersin.org Combining these advanced computational predictions with high-throughput synthesis and screening allows for rapid cycles of design, synthesis, and testing, accelerating the optimization of lead compounds. unibl.org

Identification of Novel Biological Applications Beyond Established Kinase Inhibition

While research on 2-anilino-5-aryloxazoles has been overwhelmingly focused on their role as kinase inhibitors for anti-angiogenesis therapy, the core chemical scaffold may possess a broader biological utility. estranky.sk A significant future perspective is the exploration of this privileged structure against other target classes.

Evidence for this potential comes from studies on structurally related compounds. For example, a series of 2-anilino- estranky.sktandfonline.comacs.orgtriazolo[1,5-a]pyrimidines has been identified as potent inhibitors of tubulin polymerization. mdpi.com These compounds, which share the 2-anilino moiety, act as antimitotic agents by binding to the colchicine (B1669291) site on tubulin, leading to cell cycle arrest and apoptosis. mdpi.com The most potent compound in that series demonstrated superior antiproliferative activity compared to the natural product Combretastatin A-4 (CA-4) in certain cancer cell lines. mdpi.com

This finding is a compelling example of how a pharmacophore associated with kinase inhibition can be effectively repurposed for a completely different biological target and therapeutic application (anti-angiogenesis vs. antimitotic). Future research could therefore involve screening 2-anilino-5-aryloxazole libraries against diverse biological targets, such as other enzyme families, G-protein coupled receptors, or protein-protein interactions. Techniques like scaffold hopping, where the oxazole core is replaced by other heterocycles (e.g., thiazole, triazole), could also be employed to explore new chemical space and identify novel biological activities. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-anilino-5-aryloxazole 27, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis of 2-anilino-5-aryloxazole derivatives typically involves multi-step reactions, such as cyclization of thiourea with halogenated intermediates under controlled conditions. For example, Scheme 4 in outlines a synthesis route using reagents like phenylacetyl chloride and POCl₃, with yields ranging from 31% to 95% depending on step optimization. Key factors include temperature (e.g., 70°C for thiourea coupling), solvent choice (THF, DCM), and catalysts (10% Pd/C for hydrogenation). Researchers should prioritize reaction scalability and reproducibility by systematically varying parameters like stoichiometry and reaction time .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer: Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold, as in ). Structural confirmation involves nuclear magnetic resonance (NMR) for proton/carbon environments and mass spectrometry (MS) for molecular weight validation. Cross-referencing with databases like NIST Chemistry WebBook ( ) ensures spectral consistency. For crystalline derivatives, X-ray diffraction provides unambiguous confirmation of molecular geometry .

Q. What spectroscopic techniques are most effective for characterizing aryloxazole derivatives?

- Methodological Answer: Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹). UV-Vis spectroscopy is critical for analyzing π-conjugation effects in aryloxazoles. For advanced analysis, heteronuclear NMR (¹H-¹³C HSQC) resolves overlapping signals in aromatic regions. Computational tools (e.g., DFT calculations) can predict spectral patterns and validate experimental data .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological activity data for this compound analogs?

- Methodological Answer: Discrepancies in bioactivity data (e.g., IC₅₀ variations) may arise from assay conditions (e.g., cell line variability, solvent effects). Implement the FINER framework ( ) to evaluate experimental feasibility and relevance. Use dose-response curves with triplicate measurements and statistical tests (ANOVA) to identify outliers. Meta-analysis of published datasets, excluding unreliable sources (e.g., Benchchem), ensures data robustness .

Q. What strategies optimize the structure-activity relationship (SAR) analysis of this compound derivatives?

- Methodological Answer: SAR studies require systematic substitution of aryl groups (e.g., electron-withdrawing vs. donating substituents) and evaluation of steric effects. Pharmacophore modeling (e.g., using Schrödinger Suite) identifies critical binding motifs. In , bromination at position 5 (62% yield) enhanced activity, suggesting halogenation as a key SAR driver. Pair computational docking (e.g., AutoDock Vina) with in vitro assays to validate hypotheses .

Q. How can computational methods enhance the design of this compound-based inhibitors?

- Methodological Answer: Molecular dynamics (MD) simulations predict binding stability in target proteins (e.g., kinase domains). QSAR models using descriptors like logP and polar surface area optimize bioavailability. Validate predictions with in vitro ADMET assays (e.g., hepatic microsomal stability). Cross-reference synthetic feasibility () to avoid impractical designs .

Q. What ethical and methodological standards apply to in vivo studies of this compound?

- Methodological Answer: Adhere to institutional animal care protocols (IACUC) for dosing and endpoint criteria. Use PICO(T) ( ) to define population (e.g., murine models), intervention (dose range), and outcomes (toxicity markers). Include negative controls and blinded assessments to mitigate bias. Data must comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .

Data Analysis & Reporting

Q. What frameworks ensure rigorous peer review of studies on this compound?

- Methodological Answer: Employ the FINER criteria ( ) to assess novelty and relevance. Use PRISMA checklists for systematic reviews and STROBE for observational data. Highlight methodological rigor (e.g., replication of key syntheses in ) to address reviewer concerns. Preprint platforms (e.g., bioRxiv) enable early feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.